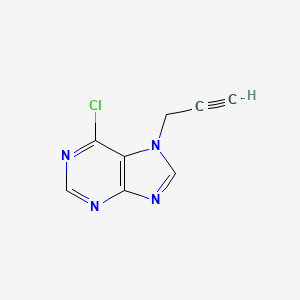![molecular formula C12H16FNO B6164072 [3-fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol CAS No. 1700127-68-9](/img/no-structure.png)
[3-fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“[3-fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a fluoro group and a methanol group attached to a phenyl ring . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves the use of heterocyclic scaffolds, many of which contain nitrogen . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or it can be functionalized if it’s preformed . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates .Molecular Structure Analysis
The molecular structure of “[3-fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol” includes a pyrrolidine ring, a phenyl ring, a fluoro group, and a methanol group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Future Directions
The future directions for “[3-fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol” and similar compounds could involve further exploration of their biological activity and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could be a promising area of research .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for [3-fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol involves the reaction of 3-fluoroacetophenone with 2-methylpyrrolidine followed by reduction of the resulting ketone to the corresponding alcohol.", "Starting Materials": [ "3-fluoroacetophenone", "2-methylpyrrolidine", "Sodium borohydride", "Methanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-fluoroacetophenone is reacted with 2-methylpyrrolidine in methanol to form the corresponding ketone.", "Step 2: The ketone is then reduced to the alcohol using sodium borohydride as the reducing agent.", "Step 3: The resulting alcohol is then treated with hydrochloric acid to obtain the final product, [3-fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol." ] } | |
CAS RN |
1700127-68-9 |
Product Name |
[3-fluoro-2-(2-methylpyrrolidin-1-yl)phenyl]methanol |
Molecular Formula |
C12H16FNO |
Molecular Weight |
209.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1',5'-DIMETHYL-1H,1'H-[3,4']BIPYRAZOLYL](/img/structure/B6164034.png)